5-Bromo-3-(2-phenoxyethyl)-3,4-dihydropyrimidin-4-one
Description
Properties
IUPAC Name |
5-bromo-3-(2-phenoxyethyl)pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c13-11-8-14-9-15(12(11)16)6-7-17-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAOTXJNWNSQEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C=NC=C(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Pyrimidinone Derivatives
A common first step involves selective bromination at the 5-position of a 3,4-dihydropyrimidin-4-one precursor. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under mild conditions to avoid over-bromination or ring degradation.
- Reaction Conditions: Typically performed in an inert solvent (e.g., dichloromethane or acetonitrile) at 0–25 °C.
- Catalysts/Additives: Sometimes Lewis acids (e.g., aluminum chloride) are used to enhance regioselectivity.
- Yield: Reported yields range from 70% to 90% depending on conditions and purity of starting materials.
Attachment of the 2-Phenoxyethyl Group
The 2-phenoxyethyl substituent is introduced via nucleophilic substitution or alkylation at the 3-position of the dihydropyrimidinone ring.
- Method: Reaction of 5-bromo-3-hydroxy-3,4-dihydropyrimidin-4-one with 2-phenoxyethyl halides (such as bromide or chloride) under basic conditions.
- Bases: Potassium carbonate or sodium hydride are commonly employed to deprotonate the hydroxy group and facilitate nucleophilic attack.
- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred.
- Temperature: Reaction temperatures typically range from 50 °C to 85 °C.
- Yield: Alkylation yields are generally high, often exceeding 85%.
Cyclization to Form the Dihydropyrimidinone Core
In some synthetic routes, the dihydropyrimidinone ring is formed via cyclization of β-ketoesters with urea derivatives, followed by bromination and alkylation.
- Catalysts: Acid catalysts such as hydrochloric acid or Lewis acids may be used.
- Reaction Time: Cyclization reactions typically require several hours at reflux temperature.
- Purification: Crystallization or chromatographic methods are used to isolate the pure product.
Representative Synthetic Route Example
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Starting dihydropyrimidinone + NBS, DCM, 0–25 °C | Selective bromination at 5-position | 80–85 |
| 2 | 5-Bromo-dihydropyrimidinone + 2-phenoxyethyl bromide, K2CO3, DMF, 70 °C | Nucleophilic substitution to attach phenoxyethyl group | 88–92 |
| 3 | Purification by recrystallization | Isolation of final compound | — |
Research Findings and Analysis
- The use of mild brominating agents and controlled temperature is critical to avoid side reactions and polybromination.
- The choice of base and solvent significantly affects the efficiency of the alkylation step; strong, non-nucleophilic bases in polar aprotic solvents favor higher yields.
- Purification techniques such as recrystallization from suitable solvents (e.g., ethanol or ethyl acetate) improve product purity and yield.
- Some patents and research papers report the use of nickel-catalyzed methylation and directing groups for related pyrimidine derivatives, indicating potential for catalytic improvements in related syntheses.
- Large-scale synthesis protocols emphasize temperature control, inert atmosphere, and careful quenching steps to maintain product integrity and yield.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range | Notes |
|---|---|---|
| Brominating Agent | NBS, Br2 | Selective monobromination preferred |
| Bromination Temp. | 0–25 °C | Avoids over-bromination |
| Alkylation Base | K2CO3, NaH | Strong bases facilitate substitution |
| Alkylation Solvent | DMF, DMSO | Polar aprotic solvents enhance nucleophilicity |
| Alkylation Temp. | 50–85 °C | Moderate heating accelerates reaction |
| Catalyst (if any) | Lewis acids, Ni catalysts | Used in some advanced protocols |
| Purification | Recrystallization, chromatography | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-(2-phenoxyethyl)-3,4-dihydropyrimidin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have highlighted the potential of pyrimidine derivatives, including 5-bromo compounds, in inhibiting cancer cell proliferation. For instance, a series of pyrimidine derivatives were synthesized and evaluated for their cytotoxic activity against various cancer cell lines, showing promising results in terms of selectivity and potency against specific cancer types .
-
Antimicrobial Properties
- Compounds similar to 5-bromo-3-(2-phenoxyethyl)-3,4-dihydropyrimidin-4-one have been investigated for their antimicrobial activity. Research indicates that modifications in the pyrimidine structure can lead to enhanced efficacy against bacterial strains, making them suitable candidates for developing new antibiotics .
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Fluorescent Probes
- The compound has been explored as a potential fluorescent probe for imaging studies in biological systems. Fluorescently labeled derivatives of pyrimidines are valuable tools for studying G protein-coupled receptors (GPCRs) and other cellular processes due to their ability to provide real-time insights into molecular interactions within live cells .
Biological Research Applications
-
P2Y Receptor Antagonism
- The compound has shown promise as a selective antagonist of the P2Y receptor family, which are involved in numerous physiological processes including inflammation and platelet aggregation. Studies have reported that modifications to the pyrimidine structure can enhance binding affinity and selectivity towards specific P2Y receptor subtypes .
-
Neuroprotective Effects
- There is emerging evidence suggesting that derivatives of this compound might exhibit neuroprotective properties. By modulating pathways associated with neurodegeneration, these compounds could serve as leads for developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 5-Bromo-3-(2-phenoxyethyl)-3,4-dihydropyrimidin-4-one exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Substituent Variations in the 3-Position
The 3-position substituent significantly impacts physicochemical and biological properties. Key analogs include:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoroethyl group (electron-withdrawing) in may reduce ring electron density, altering reactivity in nucleophilic substitution reactions compared to the phenoxyethyl group (electron-donating).
- Biological Activity : Oxadiazole-containing analogs (e.g., ) are often explored for antimicrobial or anticancer applications due to their ability to interact with biomolecular targets like enzymes or DNA.
Cytotoxicity and Bioactivity
While direct cytotoxicity data for 5-Bromo-3-(2-phenoxyethyl)-3,4-dihydropyrimidin-4-one is unavailable, related phenoxyethyl derivatives demonstrate structure-dependent activity. For example:
- 2-Phenoxyethyl 4-hydroxy benzoate exhibited 36% viability at 62.5 µg/mL against MCF-7 breast cancer cells, attributed to inter-H-bond formation with DNA .
- 2-Phenoxyethyl 2-hydroxybenzoate showed reduced activity (52% viability at 500 µg/mL), highlighting the importance of substituent positioning .
Biological Activity
5-Bromo-3-(2-phenoxyethyl)-3,4-dihydropyrimidin-4-one (CAS No: 1511468-75-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of 5-Bromo-3-(2-phenoxyethyl)-3,4-dihydropyrimidin-4-one involves several steps, typically starting from commercially available precursors. The compound is synthesized through a multi-step process that includes the formation of the pyrimidine ring and subsequent bromination and phenoxyethyl substitution. This synthetic pathway is crucial for ensuring the desired biological activity.
Antioxidant Activity
Recent studies have demonstrated that compounds within the dihydropyrimidinone class exhibit significant antioxidant properties. The presence of the bromine atom and phenoxyethyl side chain enhances the radical scavenging ability of 5-Bromo-3-(2-phenoxyethyl)-3,4-dihydropyrimidin-4-one, potentially contributing to its protective effects against oxidative stress in various biological systems .
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. In experimental models, it has shown a reduction in inflammatory markers such as TNF-α and PGE-2. For instance, a related study reported that similar compounds exhibited up to 63.35% inhibition of paw thickness in inflammation models without causing gastric ulcers . This suggests that 5-Bromo-3-(2-phenoxyethyl)-3,4-dihydropyrimidin-4-one could be beneficial in managing inflammatory conditions.
Wound Healing Properties
The compound has also been evaluated for its wound healing potential. In vitro studies demonstrated that it significantly increased levels of prostaglandin E₂ (PGE₂), which is known to facilitate wound healing by promoting angiogenesis and fibroblast activity. Specifically, treatment with this compound resulted in a notable improvement in scratch wound healing assays in HaCaT cells .
Case Study 1: Anti-inflammatory Evaluation
In a controlled study assessing the anti-inflammatory effects of various dihydropyrimidinone derivatives, 5-Bromo-3-(2-phenoxyethyl)-3,4-dihydropyrimidin-4-one was included among the test compounds. The results indicated that it exhibited an IC₅₀ value comparable to established anti-inflammatory drugs like celecoxib, highlighting its potential as an anti-inflammatory agent .
Case Study 2: Wound Healing Assessment
A separate investigation focused on the wound healing capabilities of this compound revealed significant enhancements in cell migration and proliferation in fibroblast cultures treated with 5-Bromo-3-(2-phenoxyethyl)-3,4-dihydropyrimidin-4-one. The findings support its application in therapeutic formulations aimed at improving wound healing outcomes .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo-3-(2-phenoxyethyl)-3,4-dihydropyrimidin-4-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via oxidative cyclization of precursor phenols, as demonstrated in analogous dihydropyrimidinone systems. For example, 2-(5-bromo-3,4-dihydropyrimidin-4-yl)phenols undergo oxidation to form benzofuropyrimidines under controlled conditions (e.g., using MnO₂ or DDQ) . Optimization should employ statistical design of experiments (DoE) to minimize trial-and-error approaches. Full factorial designs can systematically evaluate variables like temperature, catalyst loading, and solvent polarity, reducing the number of experiments while maximizing yield .
Q. How can the structural and electronic properties of this compound be characterized experimentally?
- Methodological Answer :
- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and substituent orientation, as exemplified in structurally related brominated pyrimidinones .
- Spectroscopy : Use / NMR to verify the phenoxyethyl chain and dihydropyrimidinone core. IR spectroscopy can identify carbonyl stretching frequencies (~1650–1700 cm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and bromine isotopic patterns.
Q. What are the key reactivity trends of the bromine substituent in this compound?
- Methodological Answer : The bromine atom at position 5 acts as a leaving group in nucleophilic substitution reactions, enabling functionalization (e.g., Suzuki coupling for aryl group introduction). Its reactivity can be modulated by steric effects from the phenoxyethyl chain. Comparative studies with non-brominated analogs (e.g., hydrogen or methyl substituents) are critical to isolate electronic vs. steric contributions .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced biological or catalytic activity?
- Methodological Answer :
- Quantum chemical calculations : Use density functional theory (DFT) to map reaction pathways (e.g., oxidation or substitution) and predict transition-state energies. For example, ICReDD’s workflow integrates quantum calculations with experimental data to prioritize synthetic targets .
- Molecular docking : Screen derivatives against protein targets (e.g., kinases) to predict binding affinities. Focus on modifying the phenoxyethyl chain to optimize hydrophobic interactions .
Q. How can contradictions in spectroscopic or biological data be resolved?
- Methodological Answer :
- Multi-technique validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare with crystallographic data .
- Factorial analysis : If biological assays yield inconsistent results, apply fractional factorial designs to isolate confounding variables (e.g., solvent purity, cell-line variability) .
Q. What advanced analytical techniques are suitable for studying degradation pathways or stability under physiological conditions?
- Methodological Answer :
- LC-HRMS/MS : Track degradation products in simulated biological fluids (e.g., PBS at pH 7.4).
- Isotopic labeling : Use - or -labeled analogs to trace metabolic pathways via mass spectrometry .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Analog synthesis : Prioritize derivatives with modifications at the bromine site (e.g., Cl, I) or phenoxyethyl chain (e.g., alkylation, fluorination).
- Multivariate analysis : Apply principal component analysis (PCA) to correlate substituent electronic parameters (Hammett constants) with bioactivity data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
